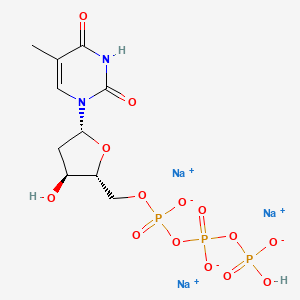
Thymidine 5'-triphosphate sodium salt
Overview
Description
Thymidine 5’-triphosphate sodium salt solution is used in DNA synthesis reactions such as PCR, DNA sequencing, cDNA synthesis, and molecular cloning techniques .
Synthesis Analysis
Thymidine 5’-diphosphate sodium salt is produced from Thymidine monophosphate by Thymidylate kinase (TMPK), a nucleoside monophosphate kinase, and can be further phosphorylated to its active triphosphate antiviral or antitumor moieties . It is a proximate precursor for DNA synthesis .Molecular Structure Analysis
Thymidine 5’-diphosphate sodium salt is a nucleoside diphosphate derived from phosphorylation of Thymidine . It can be further phosphorylated to its active triphosphate antiviral or antitumor moieties .Chemical Reactions Analysis
Thymidine 5’-triphosphate sodium salt is one of the four natural deoxynucleotides, along with deoxyadenosine 5’-triphosphate (dATP), deoxyguanosine 5’-triphosphate (dGTP), and deoxycytosine 5’-triphosphate (dCTP) used for the biosynthesis of deoxyribonucleic acids by DNA polymerases and reverse transcriptases .Physical And Chemical Properties Analysis
Thymidine 5’-triphosphate sodium salt has an empirical formula of C10H16N2O14P3Na, a CAS Number of 18423-43-3, and a molecular weight of 504.15 . It is stored at a temperature of -20°C .Scientific Research Applications
DNA Synthesis Reactions
Thymidine 5’-triphosphate sodium salt is used in DNA synthesis reactions . It is one of the four natural deoxynucleotides, along with deoxyadenosine 5’-triphosphate (dATP), deoxyguanosine 5’-triphosphate (dGTP) and deoxycytosine 5’-triphosphate (dCTP), used for the biosynthesis of deoxyribonucleic acids by DNA polymerases and reverse transcriptases .
PCR (Polymerase Chain Reaction)
This compound plays a crucial role in PCR, a widely used method in molecular biology to amplify a single or a few copies of a piece of DNA across several orders of magnitude, generating thousands to millions of copies of a particular DNA sequence .
DNA Sequencing
Thymidine 5’-triphosphate sodium salt is also used in DNA sequencing, a method used to determine the precise order of nucleotides within a DNA molecule .
cDNA Synthesis
In cDNA synthesis, this compound is used as a building block. cDNA is synthesized from an mRNA template in a reaction catalyzed by the enzyme reverse transcriptase and DNA polymerase .
Molecular Cloning Techniques
Molecular cloning techniques often use Thymidine 5’-triphosphate sodium salt. These techniques are used to assemble recombinant DNA molecules and to direct their replication within host organisms .
Study of Protein-Metabolite Interactions
This compound has been used to study protein-metabolite interactions in the central metabolism of Escherichia coli .
Dual-Aptamer and Multiple-Nucleotide Detection
Thymidine 5’-triphosphate sodium salt has been used in the quenching ability test for dual-aptamer and multiple-nucleotide detection based on a multiple-aptamer/GO-nS complex .
Thymidine-Triphosphatase Studies
Deoxy-TTP may also be used as a substrate to study the specificity and kinetics of thymidine-triphosphatase(s) (EC 3.6.1.39) and other dTTP hydrolyzing activities .
Safety And Hazards
Future Directions
Thymidine 5’-triphosphate sodium salt solution has been used as a standard to quantify each dNTP from cellular lysates by the liquid chromatography-mass spectrometry (LC-MS/MS) method . It has also been used as a component of the dNTP mix for labeling of ribosomal 18s rDNA probe and telomeric (TTAGG) n probe .
properties
IUPAC Name |
trisodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N2O14P3.3Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t6-,7+,8+;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVJTOALWGZWAI-SPSULGLQSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2Na3O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thymidine 5'-triphosphate sodium salt | |
CAS RN |
3624-46-2, 27821-54-1, 18423-43-3 | |
| Record name | Thymidine 5'-(tetrahydrogen triphosphate), tetrasodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Thymidine 5'-(trisodium hydrogen triphosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.239 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Thymidine 5â?²-triphosphate sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![URIDINE 5/'-DIPHOSPHO-N-ACETYLGLUCOSAMINE-[GLUCOSAMINE-6-3H(N)]](/img/no-structure.png)




![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)

